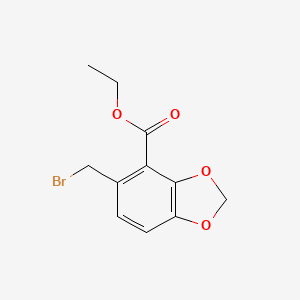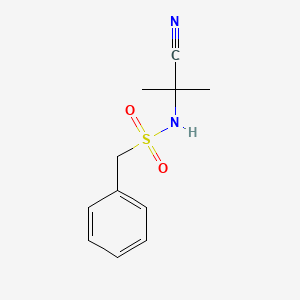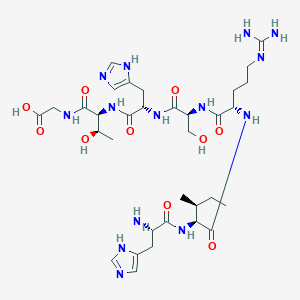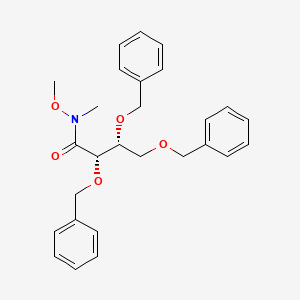![molecular formula C22H18O6 B12572536 2,2'-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid CAS No. 263900-38-5](/img/structure/B12572536.png)
2,2'-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid is a flexible dicarboxylate ligand that has been synthesized and studied for its unique structural properties. This compound is known for its ability to form various metal-organic frameworks (MOFs) and coordination polymers, making it a valuable component in materials science and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid typically involves the reaction of salicylaldehyde, sodium hydroxide, and 1,3-bis(bromo-methyl)benzene in an ethanol/water solution. The reaction conditions are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2,2’-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzene rings.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce new functional groups to the benzene rings.
Scientific Research Applications
2,2’-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid has several scientific research applications:
Biology: The compound’s ability to form complex structures makes it useful in studying biological interactions and molecular recognition.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism by which 2,2’-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the compound’s coordination with metal ions can enhance the catalytic activity and selectivity of the reaction .
Comparison with Similar Compounds
Similar Compounds
2,2’-[1,2-Phenylenebis(methyleneoxy)]dibenzoic acid: This compound has a similar structure but differs in the position of the methyleneoxy groups on the benzene ring.
2,2’-[1,4-Phenylenebis(methyleneoxy)]dibenzoic acid: Another similar compound with the methyleneoxy groups positioned differently on the benzene ring.
Uniqueness
2,2’-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid is unique due to its specific structural configuration, which allows it to form a variety of metal-organic frameworks and coordination polymers. This flexibility and versatility make it a valuable compound in materials science and chemistry .
Properties
CAS No. |
263900-38-5 |
|---|---|
Molecular Formula |
C22H18O6 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[[3-[(2-carboxyphenoxy)methyl]phenyl]methoxy]benzoic acid |
InChI |
InChI=1S/C22H18O6/c23-21(24)17-8-1-3-10-19(17)27-13-15-6-5-7-16(12-15)14-28-20-11-4-2-9-18(20)22(25)26/h1-12H,13-14H2,(H,23,24)(H,25,26) |
InChI Key |
JMUJWXDOZURVFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)COC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)
![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)





![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)

![Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]-](/img/structure/B12572504.png)


![4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12572522.png)

